DUOLITE(R) ES 468 1.8 MEQ/ML
Description
Contextualization of Ion Exchange Resins in Contemporary Research
Ion exchange resins represent a cornerstone of separation technology in the 21st century, finding extensive application across a multitude of scientific and industrial domains. These insoluble polymer matrices, containing charged functional groups, are critical in processes such as water softening and purification, wastewater treatment, hydrometallurgy, chromatography, the purification of biomolecules and pharmaceuticals, and catalysis. researchgate.netnih.gov The fundamental principle involves the reversible exchange of ions between the solid resin phase and a liquid phase, allowing for the selective separation and concentration of target ions. researchgate.net The versatility of these resins is demonstrated by the wide variety of commercially available types, some tailored for highly specific applications. nih.gov Their continued relevance in research is underscored by ongoing studies aimed at enhancing their efficiency, selectivity, and capacity for environmental remediation and chemical processing. researchgate.netnih.gov
Specific Role and Significance of DUOLITE(R) ES 468 1.8 MEQ/ML as a Strong-Acid Cation Exchange Resin
DUOLITE(R) ES 468, with a CAS Number of 128003-84-9, is identified as a polyacrylic acid-functionalised strong-acid cation exchange resin. nih.govlookchem.com Its primary significance lies in its ability to exchange cations (positively charged ions) with a surrounding solution. Strong acid cation resins, in general, are utilized in a wide array of applications including acid catalysis, biodiesel purification, industrial demineralization, and the purification of sugars and amino acids. purolite.com
Research has specifically highlighted the utility of DUOLITE(R) ES 468 in environmental applications, such as the simultaneous removal of non-ionic surfactants and heavy metal ions like copper(II) from wastewater. nih.govdardel.info The kinetic behavior of the resin shows that its efficiency is dependent on factors like the pH of the solution. nih.gov The use of ion exchange resins can also be considered as functional excipients in pharmaceutical formulations, where they can be used to modify the release of a drug or to mask unpleasant tastes. dupont.com
Table 1: General Properties of DUOLITE(R) ES 468
| Property | Value/Description | Source(s) |
|---|---|---|
| Chemical Name | DUOLITE(R) ES 468 1.8 MEQ/ML | lookchem.com |
| CAS Number | 128003-84-9 | lookchem.com |
| Resin Type | Strong-Acid Cation (SAC) Exchange Resin | nih.gov |
| Functional Group | Polyacrylic Acid | nih.gov |
| Ionic Form | Hydrogen Form (as studied) | nih.gov |
| Key Application | Sorption of non-ionic surfactants and metal ions (e.g., Copper(II)) | nih.govdardel.info |
Evolution of Ion Exchange Technology and Academic Contributions
The history of ion exchange technology dates back to observations of the phenomenon in natural materials like soil and clay. chromtech.com The field advanced significantly with the synthesis of the first ion exchange resins in 1935 by Adams and Holmes, which were based on a phenol-formaldehyde structure. nih.gov A major leap forward occurred with the development of resins from the copolymerization of styrene (B11656) and divinylbenzene (B73037), which now account for the vast majority of resins used in analytical studies. nih.gov
The mid-20th century, particularly the post-World War II era and the 1950s, was a period of rapid development, driven by needs such as the separation of radioactive isotopes for nuclear research and the extraction of elements from seawater. chromtech.comchromtech.comlanlangtech.com This era saw the industrial production of various resin types, including strong basic anion and weakly acidic cation exchangers. lanlangtech.com A significant innovation in the 1970s was the introduction of suppressed ion chromatography by Hamish Small and his team at Dow Chemical Company, which greatly improved the sensitivity of ion analysis. chromtech.comchromtech.com Throughout its development, academic and industrial research has led to resins with improved stability, selectivity, and capacity, expanding their application into diverse areas like catalysis and pharmaceutical delivery. chromtech.comlanlangtech.com
Scope and Objectives of Academic Inquiry into DUOLITE(R) ES 468 1.8 MEQ/ML Performance
Academic investigations into the performance of DUOLITE(R) ES 468 focus on quantifying its kinetic and equilibrium behavior in specific separation processes. A primary objective is to understand the mechanisms and rates of ion sorption. For instance, research on DUOLITE(R) ES 468 has involved detailed kinetic studies to determine its effectiveness in the co-sorption of pollutants. nih.gov
Key parameters investigated in such studies include:
Kinetic Coefficient (B) : A measure of the rate of ion exchange.
Intraparticle Diffusion Coefficient (D) : Describes the rate at which ions move within the resin beads.
Studies have shown that these parameters for DUOLITE(R) ES 468 are not static but depend significantly on the composition and pH of the solution. nih.gov For example, a decrease in solution acidity from pH 5 to pH 3 was found to decrease the equilibrium sorption for copper(II) but increase the intraparticle diffusion coefficient for a non-ionic surfactant. nih.gov The objective of such research is to optimize operating conditions for specific applications and to develop models that can predict the resin's performance, thereby facilitating its use in treating complex industrial effluents. nih.gov
Table 2: Research Findings on Kinetic Behavior of DUOLITE(R) ES 468
| Parameter Investigated | Influencing Factor | Observed Effect on DUOLITE(R) ES 468 Performance | Source |
|---|---|---|---|
| Sorption of Copper(II) | Decreasing pH (5 to 3) | Decrease in equilibrium sorption and intraparticle diffusion coefficient (D). | nih.gov |
| Sorption of Non-ionic Surfactant (ALM-10) | Decreasing pH (5 to 3) | Increase in intraparticle diffusion coefficient (D). | nih.gov |
| Sorption of Non-ionic Surfactant (ALM-10) | Presence of Copper(II) | Increase in intraparticle diffusion coefficient (D) and maximum equilibrium sorption. | nih.gov |
| Sorption of Copper(II) | Presence of Non-ionic Surfactant (ALM-10) | Decrease in intraparticle diffusion coefficient (D) and maximum equilibrium sorption. | nih.gov |
Properties
CAS No. |
128003-84-9 |
|---|---|
Molecular Formula |
C8H13NO5 |
Origin of Product |
United States |
Synthesis and Functionalization Methodologies for Polymeric Ion Exchange Resins
Advanced Polymerization Techniques for Resin Matrix Formation
The backbone of an ion exchange resin is its polymer matrix, which provides the structural integrity and porous framework necessary for ion exchange to occur. The formation of this matrix is a critical step, with suspension and emulsion polymerization being two of the most significant techniques.
Suspension Polymerization Approaches
Suspension polymerization is a widely utilized method for producing the spherical polymer beads that are characteristic of most ion exchange resins. researchgate.netgoogle.com This technique involves suspending droplets of a monomer mixture, typically containing styrene (B11656) and a crosslinking agent like divinylbenzene (B73037) (DVB), in an aqueous phase. google.comrsc.org An initiator is included in the monomer phase, and a stabilizing agent is added to the aqueous phase to prevent the droplets from coalescing. Polymerization occurs within these individual droplets, solidifying them into beads. nih.gov
A key feature of this method is the ability to control the bead size and create a macroporous structure. purolite.com This is often achieved by including a porogen, an inert solvent that is soluble in the monomer mixture but not in the resulting polymer. tandfonline.com After polymerization, the porogen is washed out, leaving behind a network of pores within the polymer matrix. The porosity and structure of the resin are crucial as they influence the diffusion rates of ions into and out of the resin beads. dupont.com
Emulsion Polymerization Methodologies
Emulsion polymerization is another important technique for synthesizing polymer resins, which typically yields smaller particle sizes compared to suspension polymerization. advancionsciences.comresearchgate.net In this process, a monomer is emulsified in a continuous phase, usually water, with the help of a surfactant to form micelles. A water-soluble initiator starts the polymerization process within these micelles. calpoly.edu
This method can produce resins with a very high surface area. advancionsciences.com While traditional ion exchange columns often favor the larger beads from suspension polymerization to manage pressure drops, the fine particles from emulsion polymerization are advantageous in other applications where high surface area is a primary requirement. advancionsciences.comgoogle.com The resulting latex can be used to create various forms of ion exchange materials. calpoly.edu
Strategies for Controlled Functional Group Incorporation
The ability of a resin to exchange ions comes from the functional groups attached to its polymer matrix. purolite.com The process of introducing these groups is known as functionalization, and it is a critical step in defining the resin's properties, such as its ion exchange capacity and selectivity.
Sulfonation Processes for Cation Exchange Capacity
To create a strong acid cation exchange resin, such as DUOLITE(R) ES 468, sulfonation is a common and critical functionalization step. dupont.com This process introduces sulfonic acid (-SO₃H) groups onto the aromatic rings of the polystyrene-divinylbenzene copolymer beads. rsc.orgdupont.com The pre-formed beads are typically swollen with a solvent and then treated with a strong sulfonating agent like concentrated sulfuric acid or oleum. rsc.orgnih.govaaqr.org
The extent of sulfonation determines the resin's ion exchange capacity. nih.gov Factors such as the concentration of the sulfonating agent, reaction temperature, and duration of the reaction must be precisely controlled to achieve the desired capacity, such as the 1.8 meq/mL specified for DUOLITE(R) ES 468. researchgate.net Inadequate or excessive sulfonation can lead to a product that does not meet performance specifications.
Grafting and Crosslinking Techniques
Grafting and crosslinking are two techniques that provide further control over the resin's final properties. Crosslinking, typically achieved by including a comonomer like divinylbenzene (DVB) during polymerization, is essential for the mechanical stability and chemical resistance of the resin beads. wikipedia.orgrsc.org The degree of crosslinking affects the resin's swelling behavior and the mobility of ions within the polymer network. purolite.comwikipedia.org A higher degree of crosslinking results in a more rigid structure. rsc.org
Grafting involves attaching polymer chains with specific functionalities onto the main polymer backbone. iaea.org This can be achieved through methods like radiation-induced grafting, where high-energy radiation creates active sites on the polymer to initiate the grafting of a new monomer. iaea.orgrsc.org This technique allows for the introduction of a wide variety of functional groups, enabling the creation of resins with highly specific properties. iaea.orgresearchgate.net
Impact of Synthetic Parameters on Resin Architecture for Academic Investigation
The final architecture and performance of an ion exchange resin are a direct result of the various parameters controlled during its synthesis. For academic and industrial research, understanding these relationships is crucial for designing new resins with tailored properties for specific applications, such as the purification of semiconductor-grade solvents. rsc.org
| Synthetic Parameter | Effect on Resin Architecture | Research Findings |
| Monomer Composition | The choice of monomers, such as styrene or acrylics, determines the fundamental properties of the polymer backbone. researchgate.netresearchgate.net | Styrene-based resins are common for general-purpose applications, while acrylic-based resins can offer different selectivity and stability. dupont.comwikipedia.org |
| Crosslinking Degree | The percentage of crosslinking agent (e.g., DVB) controls the rigidity, porosity, and swelling of the resin. purolite.comrsc.org | Higher crosslinking enhances mechanical strength and chemical resistance but can reduce ion exchange kinetics by restricting diffusion. purolite.comwikipedia.orgrsc.org |
| Porogen Type and Amount | The porogen used during suspension polymerization dictates the pore size distribution and overall porosity of the resin beads. tandfonline.com | The optimization of porosity by varying the porogen can lead to maximized sulfonation and desirable resin characteristics. acs.org |
| Functionalization Conditions | The type of functional group and the conditions of the functionalization reaction determine the ion exchange capacity and selectivity. nih.govaaqr.org | For sulfonated resins, controlling the sulfonation time, temperature, and agent concentration is key to achieving the target exchange capacity. researchgate.net |
| Post-Crosslinking | Further crosslinking after initial polymerization can enhance the resin's stability in organic solvents. rsc.org | A "post-crosslinking coupled with site-selective sulfonation" strategy can produce resins with high solvent resistance and efficient ion-exchange capacity. rsc.org |
Systematic investigation into these parameters allows for the development of resins with optimized performance for challenging applications, including the removal of trace metal impurities from industrial solvents to meet stringent purity standards. rsc.org
Influence of Crosslinking Degree on Structural Morphology
The structural morphology of a polymeric ion exchange resin is fundamentally determined by its degree of crosslinking. Crosslinking involves creating chemical bridges between the linear polymer chains, typically by copolymerizing a monomer like styrene with a crosslinking agent such as divinylbenzene (DVB). wikipedia.org This three-dimensional network provides the resin beads with mechanical strength and insolubility.
The degree of crosslinking has a profound impact on the resin's properties:
Mechanical Stability: A higher degree of crosslinking results in a more rigid and robust resin, which is less susceptible to physical degradation from swelling, shrinking, and osmotic shock. wikipedia.org
Swelling Behavior: Resins swell when they come into contact with a solvent. Higher crosslinking restricts the polymer chains' ability to expand, thus reducing the swelling volume. wikipedia.orgmdpi.com This is critical for maintaining bed integrity in packed columns.
Ion Exchange Capacity and Kinetics: While increasing robustness, a high degree of crosslinking can decrease the ion-exchange capacity as it reduces the relative proportion of functionalized monomer units. wikipedia.org It can also slow down the ion exchange process because the denser polymer network hinders the diffusion of ions to the exchange sites. wikipedia.orgrsc.org
Porosity: In gel-type resins, the porosity is inversely related to the degree of crosslinking. dupont.com Conversely, highly cross-linked macroporous resins can be engineered to have significant permanent porosity. dupont.com Some sulfonation processes can introduce additional cross-links (sulfone bridges), leading to a denser polymer fraction and smaller pores in the swollen state. mdpi.com
The optimal degree of crosslinking represents a trade-off between mechanical stability and kinetic performance. For instance, research on resins for purifying propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA) showed that a 30% crosslinking degree offered an optimal balance, providing sufficient porosity for ion diffusion while maintaining the structural integrity and accessible functional groups for effective adsorption. rsc.org Increasing the crosslinking to 40% enhanced stability but significantly reduced the adsorption capacity due to increased network rigidity and steric hindrance. rsc.org
Table 1: Effect of Crosslinking Degree on Ion Exchange Resin Properties
| Property | Low Crosslinking | High Crosslinking |
|---|---|---|
| Mechanical Strength | Lower | Higher wikipedia.org |
| Swelling | High | Low wikipedia.orgmdpi.com |
| Ion Exchange Kinetics | Faster | Slower wikipedia.org |
| Porosity (Gel-type) | Higher (in swollen state) | Lower dupont.com |
| Resistance to Osmotic Shock | Lower | Higher |
Regulation of Porosity and Surface Area during Synthesis
The porosity and surface area of an ion exchange resin are critical parameters that control the accessibility of its functional groups to target ions. wikipedia.org The synthesis process allows for precise regulation of these features, leading to two primary types of resin structures: gel and macroporous.
Gel-Type Resins: These resins have a microporous structure. In a dry state, they have no significant pores, but when wetted, they swell to form a gel-like structure with pores between the polymer chains, typically only a few nanometers in diameter (e.g., 2-4 nm). netsolwater.com This structure is effective for adsorbing small inorganic ions but can exclude larger molecules. netsolwater.com Porosity in these resins is primarily a function of the crosslinking degree. dupont.com
Macroporous Resins: These are produced by including a porogen (a non-solvent or a poor solvent for the polymer) during the polymerization process. netsolwater.comresearchgate.net As the polymer forms, it precipitates from the porogen, creating a network of permanent, large pores within the beads, which exists even when the resin is dry. netsolwater.com This results in a much larger surface area (up to 500 m²/g or more) and pore diameters that can be several hundred Ångstroms. dupont.com This open structure is beneficial for applications involving large molecules, non-aqueous solvents, or when high rates of ion diffusion are required. dupont.comnetsolwater.com The specific surface area and pore volume can be controlled by varying the type and amount of the porogen used during synthesis. researchgate.net
Research on a Duolite resin decorated with Cerium(III) for anion removal provides specific physical characteristics for the base resin. The unloaded resin was found to have a specific surface area of 35.54 m²/g, a total pore volume of 0.234 cm³/g, and an average pore size of 18.65 Å (1.865 nm). researchgate.net These values indicate a structure with controlled porosity designed for efficient ion interaction. The accessibility of these pores is crucial; studies have shown that for large biomolecules, a significant portion of the total pore area may be inaccessible, impacting the resin's effective binding capacity. akjournals.com
Table 2: Physical Properties of a Duolite Resin Matrix
| Parameter | Value | Reference |
|---|---|---|
| Specific Surface Area | 35.54 m²/g | researchgate.net |
| Total Pore Volume | 0.234 cm³/g | researchgate.net |
| Average Pore Diameter | 18.65 Å | researchgate.net |
Control over Particle Size Distribution for Optimal Performance Studies
The particle size of an ion exchange resin and its distribution are key factors influencing the performance of a chromatographic or separation process. wikipedia.org The rate of ion exchange is governed by diffusion, which includes diffusion through the liquid film surrounding the bead and diffusion within the particle itself. dupont.com
Influence on Kinetics: Smaller resin particles offer a larger external surface area-to-volume ratio, which reduces the diffusion path length for ions to reach the exchange sites. wikipedia.orgdupont.com This leads to faster ion exchange kinetics. dupont.comdupont.com
To overcome these limitations, advanced manufacturing technologies have been developed to produce resins with a uniform particle size (UPS). dupont.comdupont.com These UPS resins have a much narrower particle size distribution, which offers several advantages:
Enhanced Kinetics: The absence of large beads leads to faster and more uniform exchange rates throughout the resin bed. dupont.com
Lower Pressure Drop: For a given particle size, a uniform distribution allows for more predictable and often lower pressure drop compared to a polydispersed system, enabling higher flow rates. dupont.com
Improved Separation Efficiency: Uniform packing leads to reduced band broadening and better resolution in chromatographic separations.
The control over particle size can be achieved during polymerization by adjusting factors like the level of surface active agents or by using "seed" particles to grow larger, more uniform beads. google.com
Table 3: Comparison of Conventional and Uniform Particle Size (UPS) Resins
| Feature | Conventional (Polydispersed) Resin | Uniform Particle Size (UPS) Resin |
|---|---|---|
| Particle Size Distribution | Wide (e.g., 0.3-1.2 mm) dupont.com | Narrow dupont.com |
| Ion Exchange Kinetics | Slower, limited by larger beads dupont.com | Faster, more efficient dupont.comdupont.com |
| Pressure Drop | Higher and less predictable | Lower and more predictable dupont.com |
| Separation Efficiency | Lower | Higher |
| Regeneration Efficiency | Less efficient | More efficient dupont.com |
Sophisticated Characterization Techniques for Duolite R Es 468 and Analogous Resins
Spectroscopic and Spectrometric Elucidation Methods
Spectroscopic and spectrometric methods are indispensable for probing the functional groups, elemental composition, and internal dynamics of ion exchange resins.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in the resin matrix and to study the interactions between the resin and sorbed ions.
FTIR Spectroscopy: FTIR analysis of aminomethylphosphonic acid resins reveals characteristic absorption bands corresponding to the key functional moieties. For instance, the phosphonic acid group (-PO(OH)₂) exhibits distinct vibrations. The P=O stretching vibration is typically observed in the range of 1017 cm⁻¹, while the P-OH stretching can be found around 942 cm⁻¹. researchgate.net Changes in the position and intensity of these bands upon ion exchange can provide evidence of metal ion coordination to the phosphonate (B1237965) group. dntb.gov.ua For example, in studies of analogous resins, the interaction with metal ions leads to shifts in the vibrational frequencies of the functional groups, indicating the formation of inner-sphere complexes. researchgate.netdeswater.com
Raman Spectroscopy: Raman spectroscopy offers complementary information, particularly for aqueous systems, as water is a weak Raman scatterer. acs.org This technique is effective in characterizing the polymeric backbone of the resin, often a polystyrene-divinylbenzene copolymer, and the attached functional groups. researchgate.netoptica.orgoptica.org For bifunctional resins, Raman spectroscopy can even be used to determine the relative amounts of different functional groups and the degree of cross-linking. acs.org The appearance of new peaks or shifts in existing ones upon exposure to specific ions can indicate selective binding and provides insights into the adsorption mechanism. researchgate.netoptica.orgoptica.orgnih.gov For example, the emergence of a new Raman peak can signify the addition of new functional groups to the resin backbone under certain conditions. optica.org
A representative table of FTIR vibrational frequencies for aminomethylphosphonic acid functional groups is provided below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Phosphonic Acid (P=O) | Stretching | ~1017 | researchgate.net |
| Phosphonic Acid (P-OH) | Stretching | ~942 | researchgate.net |
| Amine (N-H) | Bending | ~1600-1650 | N/A |
| Methylene (CH₂) | Stretching | ~2850-2925 | deswater.com |
| Aromatic (C=C) | Stretching | ~1450-1600 | deswater.com |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques like Diffusion-Ordered Spectroscopy (DOSY NMR), provides unique insights into the internal mass transfer within the porous structure of ion exchange resins. aston.ac.uk
DOSY NMR: This technique separates the NMR signals of different chemical species based on their diffusion coefficients, allowing for the study of the mobility of ions and solvent molecules confined within the resin pores. cam.ac.uku-tokyo.ac.jpresearchgate.net By measuring the self-diffusion coefficients of species, DOSY NMR can elucidate the mechanisms of ion transport and the effects of resin structure and functionalization on mass transfer kinetics. aston.ac.ukmdpi.comencyclopedia.pub For example, a significant reduction in the diffusion coefficient of a target ion within the resin compared to its diffusion in bulk solution suggests strong interactions with the functional groups. cam.ac.uk This method has been successfully used to study the diffusion of various species in different types of ion exchange resins and porous materials, providing valuable data on the tortuosity of the pore network and the strength of host-guest interactions. cam.ac.ukresearchgate.netcore.ac.uk While direct DOSY NMR studies on DUOLITE® ES 468 are not extensively published, the principles have been established on analogous systems, demonstrating its potential for characterizing internal mass transfer. aston.ac.uk
Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are essential quantitative techniques for determining the elemental composition of solutions before and after contact with the ion exchange resin. This data is crucial for calculating the ion exchange capacity and selectivity of the resin. horiba.comfao.orgresearchgate.net
AAS: AAS is a highly sensitive technique used to measure the concentration of specific metal ions in a sample. soilweb.ca By analyzing the feed and effluent solutions, the amount of a particular ion sorbed by the resin can be accurately determined. horiba.comresearchgate.net
ICP-OES: ICP-OES is a multi-element analysis technique that allows for the simultaneous determination of a wide range of elements in a sample. soilweb.cahoriba.com This is particularly useful for studying competitive ion exchange processes where multiple metal ions are present. horiba.comfao.org The high sensitivity and wide dynamic range of ICP-OES make it a powerful tool for assessing the performance of chelating resins like DUOLITE® ES 468 in complex matrices. horiba.comsoilweb.cahoriba.com
The table below illustrates a typical application of these techniques in determining the uptake of a metal ion by an ion exchange resin.
| Parameter | Initial Solution Concentration (mg/L) | Final Solution Concentration (mg/L) | Amount Adsorbed (mg/g resin) |
| Metal Ion (e.g., Cu²⁺) | 100 | 20 | 80 |
Microscopic and Morphological Investigations
Microscopic and morphological analyses provide visual and quantitative information about the physical structure of the resin beads, including their surface topography, internal porosity, and elemental distribution.
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Analysis (EDAX or EDS) is a powerful combination for characterizing the surface morphology and elemental composition of ion exchange resins. membraneworks.com.aupnnl.govresearchgate.net
SEM: SEM provides high-magnification images of the resin bead surface, revealing details about its texture, porosity, and physical integrity. deswater.comrsc.org It can distinguish between gel-type and macroporous resins and can be used to observe changes in the resin structure after use, such as fouling or physical degradation. membraneworks.com.aursc.org For instance, fresh resin beads typically exhibit a smooth and uniform surface, which can become rougher after adsorbing metal ions. deswater.com
EDAX/EDS: When coupled with SEM, EDAX allows for the elemental analysis of the resin surface. pnnl.gov This technique can confirm the presence and distribution of the key elements in the resin's functional groups (e.g., phosphorus and nitrogen in DUOLITE® ES 468) and can map the distribution of exchanged metal ions on the bead surface and in its cross-section. deswater.compnnl.govrsc.org This provides direct evidence of the ion exchange process and can reveal the homogeneity of functionalization.
The following table presents a hypothetical EDAX analysis of DUOLITE® ES 468 before and after copper exchange.
| Element | Weight % (Fresh Resin) | Weight % (Copper-Loaded Resin) |
| Carbon (C) | ~60 | ~55 |
| Oxygen (O) | ~25 | ~23 |
| Nitrogen (N) | ~5 | ~4.5 |
| Phosphorus (P) | ~5 | ~4.5 |
| Copper (Cu) | 0 | ~8 |
| Other | Balance | Balance |
Porosimetry techniques are used to determine the key parameters of the resin's pore structure, such as pore size distribution, total pore volume, and specific surface area. These properties are critical as they influence the accessibility of the functional groups and the kinetics of ion exchange. nih.govnih.govtandfonline.comresearchgate.net
Mercury Intrusion Porosimetry: This technique involves forcing mercury under pressure into the pores of the resin. The volume of mercury intruded at different pressures is used to calculate the pore size distribution and total pore volume. tandfonline.com It can distinguish between the inherent pores within the resin particles and the interstitial voids between them. tandfonline.com
Gas Adsorption (e.g., BET analysis): This method involves the adsorption of an inert gas, typically nitrogen, onto the surface of the resin at cryogenic temperatures. The amount of gas adsorbed at different partial pressures is used to calculate the specific surface area (using the Brunauer-Emmett-Teller, or BET, theory), pore volume, and pore size distribution. researchgate.net Resins with a macroporous structure, like many specialty resins, exhibit significantly higher surface areas compared to gel-type resins. dupont.com
A summary of typical porous properties for a macroporous ion exchange resin is given in the table below.
| Property | Typical Value | Unit | Reference |
| Specific Surface Area (BET) | 50 - 500 | m²/g | dupont.com |
| Total Pore Volume | 0.1 - 1.0 | cm³/g | N/A |
| Average Pore Diameter | 10 - 100 | nm | researchgate.net |
Thermal and Physicochemical Stability Characterization
The operational robustness and lifespan of an ion exchange resin are intrinsically linked to its thermal and chemical stability. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into the material's behavior under thermal stress, while pH titration methods are essential for characterizing the active functional groups responsible for ion exchange.
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of ion exchange resins. mt.comopenaccessjournals.com By measuring the change in mass of a sample as it is heated at a controlled rate, TGA can identify the temperatures at which different components of the resin degrade. mt.cometamu.edu
For aminomethylphosphonic acid resins, TGA reveals a multi-stage decomposition process. The initial weight loss, typically occurring below 100°C, is attributed to the evaporation of moisture within the resin matrix. mdpi.com Subsequent weight loss at higher temperatures corresponds to the degradation of the functional groups and the polymer backbone. mdpi.commdpi.com For instance, a study on a similar chelating resin showed that the degradation of the iminodiacetic functional group and polystyrene matrix occurs in distinct stages at temperatures above 280°C. mdpi.com The thermal decomposition of the aminomethylphosphonic acid groups themselves is a key area of investigation, as their stability directly impacts the resin's operational temperature limits. bohrium.comrsc.org
Research on analogous chelating resins has shown good thermal stability, with significant weight loss not occurring until temperatures exceed 400°C. researchgate.net The char yield, or the amount of residue remaining at high temperatures, is also an important parameter obtained from TGA, providing information on the resin's tendency to form a stable char layer upon decomposition. researchgate.net
Table 1: Illustrative TGA Decomposition Stages for a Chelating Resin
| Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition Process |
| < 100 | 5-10 | Moisture evolution |
| 250 - 350 | 20-30 | Decomposition of functional groups |
| > 350 | 40-60 | Degradation of the polymer backbone |
Note: This table provides a generalized representation. Actual values for DUOLITE® ES 468 would require specific experimental data.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. mt.comintertek.com DSC is used to identify thermal events such as glass transitions, melting, and crystallization, providing insights into the physical state and morphology of the polymer matrix of the resin. torontech.comsetaramsolutions.com
In the context of ion exchange resins, DSC can detect the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov This is particularly relevant for understanding the mobility of the polymer chains and, consequently, the accessibility of the functional groups for ion exchange. The DSC thermogram of a chelating resin may show endothermic peaks corresponding to the energy absorbed during processes like the removal of bound water or the melting of crystalline domains within the polymer structure. nih.govcnrs.fr Exothermic peaks, on the other hand, can indicate processes like curing or decomposition. cnrs.fr
Table 2: Typical Thermal Events for an Ion Exchange Resin Determined by DSC
| Thermal Event | Typical Temperature Range (°C) | Significance |
| Glass Transition (Tg) | 50 - 150 | Indicates change in polymer chain mobility. |
| Endothermic Peak | 80 - 120 | Often related to moisture loss. |
| Exothermic Peak | > 250 | Can indicate decomposition or cross-linking reactions. |
Note: This table is illustrative. Specific values for DUOLITE® ES 468 would depend on experimental conditions and the specific state of the resin (e.g., ionic form, hydration level).
The ion exchange properties of DUOLITE® ES 468 are governed by its aminomethylphosphonic acid functional groups, which are amphoteric, meaning they can act as both an acid and a base. pH titration is a classic and effective method for characterizing these ionizable groups. escholarship.org By titrating the resin with a standard acid or base and monitoring the pH of the solution, a titration curve is generated. whiterose.ac.uk
This curve provides valuable information about the pKa values of the functional groups. journalssystem.comresearchgate.net For an aminomethylphosphonic acid resin, multiple pKa values are expected, corresponding to the deprotonation of the phosphonic acid groups and the protonation of the amino group. journalssystem.com The shape and inflection points of the titration curve can be used to determine the number of distinct ionizable sites and their respective acid dissociation constants. whiterose.ac.uk
The total ion exchange capacity of the resin can also be determined from the amount of titrant consumed to reach the equivalence points. southwales.ac.uk Potentiometric titration, where the potential is measured against the volume of titrant added, is a precise way to obtain these titration curves. google.com The data from pH titration is crucial for understanding the resin's selectivity for different metal ions at various pH levels, as the speciation of the functional groups and their ability to chelate metals are highly pH-dependent. researchgate.net
Analytical Determination of Exchange Capacity and Selectivity
The performance of a chelating resin is ultimately defined by its ability to bind target ions. The exchange capacity, a measure of the quantity of ions the resin can take up, and its selectivity, the preference for one ion over another, are key parameters determined through analytical methods.
Batch equilibrium experiments are a straightforward and widely used method to determine the total or static exchange capacity of an ion exchange resin. google.com This method involves contacting a known mass of the resin with a solution containing a high concentration of a specific ion for a sufficient period to reach equilibrium. researchgate.net
The procedure typically involves shaking a measured amount of the dried resin with a solution of a metal salt of known concentration. google.com After equilibration, the concentration of the metal ion remaining in the supernatant is measured, often by techniques like atomic absorption spectroscopy or inductively coupled plasma-atomic emission spectrometry. researchgate.net The amount of metal ion adsorbed by the resin is then calculated by difference. google.com The total exchange capacity is usually expressed in milliequivalents per gram of dry resin (meq/g) or milliequivalents per milliliter of wet resin (meq/mL). google.com
For DUOLITE® ES 468, determining the total exchange capacity for various metal ions under different pH conditions can reveal its high affinity for certain cations. journalssystem.comnmfrc.org The choice of the metal ion and the pH of the solution are critical, as the chelation mechanism and, therefore, the capacity can vary significantly. sterc.orgiex-resin.com
Table 3: Representative Data from a Batch Equilibrium Study for a Chelating Resin
| Metal Ion | Initial Concentration (mg/L) | Equilibrium Concentration (mg/L) | Adsorption (mg/g resin) | Total Exchange Capacity (meq/g) |
| Cu(II) | 1000 | 250 | 75 | 2.36 |
| Ni(II) | 1000 | 400 | 60 | 2.04 |
| Ca(II) | 1000 | 800 | 20 | 1.00 |
Note: This table presents hypothetical data to illustrate the method. Actual results would be specific to the experimental conditions.
While batch methods provide the total exchange capacity, dynamic methods are essential for evaluating the resin's performance under flow conditions, which is more representative of industrial applications. onepetro.org Breakthrough curve analysis is the standard method for determining the dynamic or operating exchange capacity. iaea.org
In this method, a solution containing the target ion is passed through a column packed with the resin at a constant flow rate. onepetro.org The effluent from the column is collected in fractions and analyzed for the concentration of the target ion. A breakthrough curve is generated by plotting the ratio of the effluent concentration (C) to the influent concentration (C₀) against the volume of solution passed through the column, often expressed in bed volumes (BV). onepetro.org
The breakthrough point is typically defined as the point where the effluent concentration reaches a small percentage (e.g., 5%) of the influent concentration. The dynamic exchange capacity at the breakthrough point represents the practical capacity of the resin bed before significant leakage of the target ion occurs. researchgate.net The shape of the breakthrough curve also provides information about the mass transfer characteristics of the system. A sharp, steep breakthrough curve is desirable, indicating efficient mass transfer and high utilization of the resin bed. whiterose.ac.uk
Table 4: Parameters Obtained from Breakthrough Curve Analysis
| Parameter | Symbol | Description | Typical Value |
| Breakthrough Volume | Vb | Volume of effluent at the breakthrough point. | 150 BV |
| Exhaustion Volume | Ve | Volume of effluent when C/C₀ approaches 1. | 250 BV |
| Dynamic Exchange Capacity | q_d | Amount of ion adsorbed per unit volume/mass of resin at breakthrough. | 1.5 meq/mL |
| Bed Utilization Efficiency | - | Ratio of dynamic capacity to total capacity. | 60-80% |
Note: The values in this table are for illustrative purposes and would vary based on the specific resin, target ion, solution composition, and operating conditions.
Radioanalytical Tracer Techniques for Isotopic Exchange Studies
Radioanalytical tracer techniques offer a highly sensitive and non-destructive method for investigating the kinetics and mechanisms of ion exchange processes in resins like DUOLITE® ES 468 and its analogues. d-nb.info These methods utilize radioactive isotopes of the exchanging ions to trace their movement from the solution phase to the solid resin phase, providing detailed insights into the dynamics of the exchange process under various conditions. sapub.org The fundamental principle lies in the identical chemical behavior of a radioisotope and its stable isotopes, allowing the radioactive tracer to mirror the path of the bulk element. sapub.org This approach is particularly valuable for characterizing the performance of ion exchange resins and optimizing operational parameters for industrial applications. sapub.org
Isotopic exchange studies are typically conducted by bringing a conditioned resin, containing a specific counter-ion, into contact with a solution containing a radioactive isotope of that same ion. scispace.com For instance, a resin in the bromide form would be equilibrated with a solution of potassium bromide labeled with ⁸²Br. sapub.org The rate at which the non-radioactive ions on the resin exchange with the radioactive ions in the solution is monitored over time by measuring the radioactivity of the solution. sapub.org A gamma-ray spectrometer with a NaI(Tl) scintillation detector is commonly employed for this purpose. sapub.org The decrease in the solution's activity corresponds to the uptake of the radiotracer by the resin, allowing for the calculation of key kinetic parameters.
Detailed research on analogous anion exchange resins, such as various grades of Duolite, demonstrates the utility of this technique. Studies involving resins like Duolite A-171 and Duolite A-368 have used ¹³¹I and ⁸²Br as radiotracers to explore the kinetics of iodide and bromide ion-isotopic exchange. sapub.org The findings consistently show that the rate of exchange is influenced by factors such as the concentration of the external ion solution and the temperature.
Research Findings on Analogous Resins
Investigations into various Duolite and other ion exchange resins reveal consistent trends in isotopic exchange kinetics.
Effect of Concentration: For both strongly and weakly basic anion exchange resins, the specific reaction rate and the percentage of ions exchanged tend to increase as the concentration of the labeled ion in the external solution increases. sapub.orgicm.edu.pl For example, in a study on Duolite A-171 and Duolite A-368 resins, increasing the concentration of labeled iodide solution from 0.001 M to 0.004 M at a constant temperature resulted in a higher percentage of iodide ions being exchanged. sapub.org A similar trend was observed for bromide ion exchange. sapub.org This positive correlation is attributed to the increased driving force for ion exchange at higher concentrations.
| Resin | Exchanging Ion | 0.001 M Concentration (% Exchange) | 0.004 M Concentration (% Exchange) |
|---|---|---|---|
| Duolite A-171 | Iodide | 47.2% | 49.2% |
| Duolite A-368 | Iodide | 46.2% | 48.2% |
| Duolite A-171 | Bromide | 41.2% | 44.6% |
| Duolite A-368 | Bromide | 40.2% | 43.6% |
Effect of Temperature: Conversely, an increase in temperature generally leads to a decrease in the percentage of ions exchanged for these types of resins. sapub.orgresearchgate.net In the same study on Duolite A-171 and A-368, raising the temperature from 30.0°C to 45.0°C while keeping the ion concentration constant led to a reduction in the percentage of both iodide and bromide ions exchanged. sapub.org This suggests that the isotopic exchange process for these systems is exothermic. The relationship between the amount of ions exchanged and temperature often shows a strong negative correlation. sapub.org
| Resin | Exchanging Ion | 30.0°C (% Exchange) | 45.0°C (% Exchange) |
|---|---|---|---|
| Duolite A-171 | Iodide | 47.2% | 44.8% |
| Duolite A-368 | Iodide | 46.2% | 43.8% |
| Duolite A-171 | Bromide | 41.2% | 34.4% |
| Duolite A-368 | Bromide | 40.2% | 33.4% |
From these kinetic studies, several parameters can be derived to characterize and compare the performance of different resins:
Specific Reaction Rate (k): This value (in min⁻¹) quantifies the speed of the exchange reaction. sapub.orgscispace.com
Amount of Ion Exchanged: Measured in mmol, this indicates the capacity of the resin under the specific experimental conditions. sapub.org
Percentage of Ion Exchanged: This provides a relative measure of the exchange efficiency. sapub.org
Distribution Coefficient (Kd): This coefficient reflects the affinity of the resin for the ion. sapub.orgiaea.org
While these detailed studies have been performed on anion exchange resins, the radioanalytical tracer technique is equally applicable to chelating resins with aminophosphonic acid groups, such as DUOLITE® ES 468. The fundamental process of ion exchange allows for the use of radiotracers to study the kinetics of metal ion uptake. For these resins, radioisotopes of target metals (e.g., copper, uranium, or rare earth elements) would be used to trace their selective removal from solution, providing crucial data on the resin's efficiency, selectivity, and operational lifespan.
Mechanistic and Kinetic Investigations of Ion Exchange and Adsorption by Duolite R Es 468
Elucidation of Ion Exchange Equilibria and Selectivity
The equilibrium of ion exchange involving DUOLITE® ES 468 is a critical aspect that determines its effectiveness in selectively removing specific ions from a solution. When the resin is introduced into a solution containing ions, a state of equilibrium is eventually reached between the ions in the liquid phase and those bound to the resin. dupont.com This equilibrium is quantified by selectivity coefficients, which indicate the resin's preference for one ion over another. dupont.com
Isotherm Modeling for Exchange Processes
To mathematically describe the equilibrium of ion exchange and adsorption, various isotherm models are employed. The Langmuir and Freundlich models are two of the most commonly used. The Langmuir model assumes a homogenous adsorbent surface with a finite number of identical sites, leading to monolayer adsorption. deswater.com In contrast, the Freundlich model is an empirical equation that describes heterogeneous systems and is not limited to the formation of a monolayer. deswater.com
Studies involving the simultaneous removal of copper (II) and non-ionic surfactants have shown that the experimental data for their sorption onto similar resins can be well-correlated with both the Langmuir and Freundlich isotherm models. deswater.com Similarly, research on the adsorption of uranium (VI) on DUOLITE® ES-467, a related resin, also demonstrated a good fit with the Langmuir isotherm model. researchgate.net
Table 1: Isotherm Model Parameters for Ion Exchange on Resins
| Ion/Molecule | Resin | Isotherm Model | Key Findings |
| Copper(II) & Non-ionic Surfactant | Macronet MN-200 | Langmuir & Freundlich | Good correlation with both models. deswater.com |
| Uranium(VI) | DUOLITE® ES-467 | Langmuir | Good fit with the Langmuir model. researchgate.net |
| Nitrate (B79036) & Phosphate (B84403) | Ce(III) decorated DUOLITE® A 368 Plus | Langmuir | Assessed maximum adsorption efficiency. researchgate.net |
Thermodynamics of Ion Exchange Reactions
Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insight into the spontaneity and nature of the ion exchange process. e3s-conferences.org A negative ΔG° indicates a spontaneous reaction, while the sign of ΔH° reveals whether the process is exothermic (negative) or endothermic (positive). e3s-conferences.org The entropy change, ΔS°, reflects the change in randomness at the solid-liquid interface. e3s-conferences.org
For instance, studies on the sorption of metal ions have shown that the process can be endothermic, as indicated by a positive enthalpy change. e3s-conferences.orgniscpr.res.in The temperature dependence of the sorption process can also be evaluated, with an increase in temperature often leading to increased sorption, suggesting an endothermic nature. e3s-conferences.orgniscpr.res.in Thermodynamic analysis of the sorption of Cu(II) and Ni(II) ions on a synthesized ion exchanger revealed that the process was spontaneous and endothermic. e3s-conferences.org
Competitive Ion Exchange Phenomena and Selectivity Sequences
In solutions containing multiple types of ions, competitive ion exchange occurs, where different ions vie for the active sites on the resin. uctm.edu The resin's preference for certain ions over others is described by its selectivity sequence. This selectivity is influenced by factors such as the charge and size of the hydrated ions. niscpr.res.in
Research has demonstrated that DUOLITE® cation exchangers exhibit selectivity towards Ca²⁺ over H⁺, and this selectivity increases with the degree of crosslinking in the resin. uctm.edu In the simultaneous removal of copper(II) and a non-ionic surfactant, it was observed that the sorption of the surfactant decreases as the initial copper(II) concentration increases, indicating competition for sorption sites. deswater.com Conversely, the presence of the surfactant can also influence the sorption of copper(II). deswater.com The general selectivity sequence for common cations on many ion exchange resins follows the order of increasing valence and decreasing hydrated ionic radius. dupont.comniscpr.res.in
Kinetics of Ion Exchange and Adsorption
The kinetics of ion exchange describe the rate at which the exchange process occurs and the factors that control this rate. Understanding the kinetics is crucial for designing efficient ion exchange systems. fuelcellstore.com
Determination of Rate-Limiting Steps
Studies have shown that for the adsorption of metal ions, intraparticle diffusion is often the rate-limiting step. niscpr.res.in This is supported by the fact that the diffusion process is endothermic, and an increase in temperature leads to an increased rate of sorption. niscpr.res.in In the cosorption of non-ionic surfactants and copper(II) on DUOLITE® ES 468, the kinetic behavior is influenced by solution composition and pH. nih.gov
Mathematical Modeling of Kinetic Data
To analyze the kinetics of ion exchange, several mathematical models are used, with the pseudo-first-order and pseudo-second-order models being the most common. mdpi.com The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model assumes that the rate-limiting step is chemical sorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comimpactfactor.org
Research on the simultaneous sorption of Cu(II) and a non-ionic surfactant indicated that the process corresponds to the pseudo-second-order kinetic model. deswater.com Similarly, studies on the adsorption of uranium (VI) on DUOLITE® ES-467 also found that the pseudo-second-order model accurately described the kinetics. researchgate.net
Table 2: Kinetic Model Parameters for Ion Exchange on Resins
| Ion/Molecule | Resin | Kinetic Model | Key Findings |
| Copper(II) & Lutensol AO-10 | Macronet MN-200 | Pseudo-second-order | Good correlation with R² > 0.97. deswater.com |
| Uranium(VI) | DUOLITE® ES-467 | Pseudo-second-order | Accurately predicted the kinetics. researchgate.net |
| Nitrate & Phosphate | Ce(III) decorated DUOLITE® A 368 Plus | Pseudo-second-order | Revealed the kinetic behavior. researchgate.net |
Influence of System Parameters (e.g., pH, Temperature, Concentration, Flow Rate) on Exchange Kinetics
The kinetics of ion exchange processes involving DUOLITE® ES 468 are significantly influenced by several key system parameters. These include the pH of the solution, the operating temperature, the initial concentration of the species being exchanged, and the flow rate in column operations. Understanding these influences is critical for optimizing the performance of the resin in various applications.
pH The pH of the aqueous solution is a critical parameter governing the exchange kinetics of DUOLITE® ES 468, a polyacrylic acid-functionalized cation exchanger. nih.gov The sorption of metal ions by such resins is highly dependent on pH, as it affects the surface charge of the adsorbent and the speciation of the metal ions in the solution. ukm.my
For DUOLITE® ES 468, studies on the co-sorption of copper(II) have shown that decreasing the solution acidity from pH 5 to pH 3 leads to a decrease in both the intraparticle diffusion coefficient (D) and the equilibrium sorption for copper(II). nih.gov This phenomenon is generally attributed to the increased concentration of H+ ions at lower pH values, which compete with the metal cations for the active exchange sites on the resin. ukm.myniscpr.res.in The functional carboxylic acid groups of the resin are less deprotonated at low pH, reducing the electrostatic attraction for positive ions.
Conversely, as the pH increases, the functional groups become more deprotonated, enhancing the resin's capacity for cation exchange. However, at excessively high pH levels, the formation of insoluble metal hydroxy complexes can occur, which may lead to a decrease in the observed sorption rate as the metal precipitates out of the solution. ukm.myniscpr.res.in For similar chelating resins, optimal pH values for the removal of various metal ions have been identified, such as pH 5 for nickel(II) and lead(II), and pH 5.5 for copper(II) and cadmium(II). ukm.my
Temperature Temperature affects the rate of diffusion of ions and the equilibrium of the exchange reaction. Studies on similar ion exchange resins have shown varied thermodynamic behaviors. For instance, the removal of certain metal ions by a modified hydrous titanium (IV) oxide gel indicated an endothermic process, where an increase in temperature improved the removal efficiency. niscpr.res.in Similarly, the exchange of Cu(II) and Zn(II) using Amberlite IRC 748, another chelating resin, was found to increase with rising temperature. researchgate.net
Concentration The initial concentration of the solute plays a direct role in the exchange kinetics. Research on Duolite resins has demonstrated a strong positive correlation between the amount of ions exchanged and the concentration of the external ionic solution. researchgate.net An increase in the initial concentration of an ion generally provides a greater driving force for mass transfer from the bulk solution to the resin surface, which can lead to a higher initial rate of exchange.
Flow Rate In dynamic column operations, the flow rate of the solution through the resin bed is a crucial parameter. The flow rate determines the residence time of the solute within the column, which is the duration the solution is in contact with the resin. Fixed-bed experiments with similar chelating resins to remove metal ions have been conducted at various volumetric flow rates (e.g., 1–3 cm³/min) to analyze the exchange dynamics and determine breakthrough curves. researchgate.net
Generally, a lower flow rate allows for a longer contact time, which can lead to a higher removal efficiency and a sharper breakthrough curve, as the exchange process has more time to approach equilibrium. Conversely, a higher flow rate reduces the contact time, potentially leading to earlier breakthrough of the solute and a less efficient use of the resin's capacity. However, some studies on nutrient recovery from urine using other resins have found that flow rate did not have a significant impact on adsorption kinetics within the tested range. rsc.org The optimal flow rate for a process using DUOLITE® ES 468 would depend on a balance between achieving the desired removal efficiency and maintaining a practical processing throughput.
Interactive Table: Influence of System Parameters on Ion Exchange Kinetics This table summarizes the general effects of key parameters on the ion exchange kinetics for resins like DUOLITE® ES 468, based on available research.
| Parameter | Effect on Exchange Rate/Capacity | Rationale | Citations |
|---|---|---|---|
| pH | Increases with pH to an optimum value, then may decrease. | At low pH, H⁺ ions compete for exchange sites. At very high pH, metal ions may precipitate as hydroxides. | nih.govukm.myniscpr.res.in |
| Temperature | Can be endothermic (rate increases with temp) or exothermic (rate decreases with temp). | Dependent on the specific ion exchange reaction's enthalpy (ΔH). | niscpr.res.inresearchgate.netresearchgate.net |
| Concentration | Rate generally increases with higher initial concentration. | Provides a larger concentration gradient, which is the driving force for mass transfer. | researchgate.netmdpi.com |
| Flow Rate | Higher flow rates can decrease removal efficiency. | Reduces the contact time between the solute and the resin beads. | researchgate.netrsc.org |
Investigation of Adsorption Mechanisms for Non-Ionic Species
While DUOLITE® ES 468 is a cation exchange resin, its polyacrylic matrix also enables the adsorption of certain non-ionic species through mechanisms other than ion exchange. nih.gov Investigations have specifically focused on its ability to remove non-ionic surfactants, such as alkylmonoethers (ALM-10), from aqueous solutions. nih.govmdpi.com
The primary mechanism for the sorption of non-ionic surfactants onto a weak acid cation exchanger like DUOLITE® ES 468 is believed to be the formation of hydrogen bonds. deswater.com This interaction occurs between the protonated carboxylic acid (-COOH) functional groups on the resin and the hydrophilic polyoxyethylene chain of the non-ionic surfactant molecule. deswater.com Other contributing forces can include Van der Waals forces between the resin matrix and the non-ionic species. mdpi.com
Kinetic studies on the simultaneous removal of copper(II) and the non-ionic surfactant ALM-10 by DUOLITE® ES 468 have revealed a significant mutual effect on their respective sorption behaviors. nih.gov
Effect of Surfactant on Metal Ion Sorption: The presence of the non-ionic surfactant ALM-10 was found to decrease the kinetic coefficient and the maximum sorption at equilibrium for copper(II). nih.gov This suggests a competitive interaction or a modification of the resin's properties by the adsorbed surfactant, hindering the access of copper ions to the exchange sites.
Effect of Metal Ion on Surfactant Sorption: Conversely, the presence of copper(II) ions resulted in an increase in both the kinetic coefficient and the maximum equilibrium sorption for the ALM-10 surfactant. nih.gov This indicates a synergistic effect, possibly where the complexation of copper with the resin's carboxyl groups creates a more favorable surface or environment for the adsorption of the non-ionic surfactant.
The kinetic behavior for the co-sorption of copper(II) and non-ionic surfactants on DUOLITE® ES 468 has been described by an intraparticle diffusion model, indicating that the rate is partly controlled by the diffusion of the species within the porous structure of the resin. mdpi.com
Interactive Table: Kinetic Data for Co-Sorption of Copper(II) and Non-Ionic Surfactant (ALM-10) on DUOLITE® ES 468 This table presents conceptual findings from kinetic studies on the simultaneous removal of an ionic (Cu²⁺) and a non-ionic species (ALM-10), highlighting their mutual influence.
| System Composition | Species Measured | Effect on Kinetic Coefficient (B) | Effect on Max. Sorption (qₑ) | Underlying Mechanism | Citations |
|---|---|---|---|---|---|
| Cu(II) + ALM-10 | Copper(II) | Decrease | Decrease | Competition from ALM-10 for active sites or steric hindrance. | nih.gov |
Applications of Duolite R Es 468 in Chemical and Environmental Engineering Research
Environmental Remediation and Water Quality Control
The resin's capacity for selective removal of contaminants makes it a valuable tool in environmental remediation and water quality control. evitachem.com Research has explored its efficacy in treating water polluted with heavy metals, organic compounds, and other challenging substances.
DUOLITE(R) ES 468 has been investigated for its ability to remove toxic heavy metal cations from aqueous solutions. As a weak acid cation exchange resin with carboxyl functional groups, it is particularly effective in forming complexes with metal ions. mdpi.comdupont.com
Copper(II) Removal: Research has shown that the hydrogen form of DUOLITE(R) ES 468 is effective for the removal of Copper(II) from wastewater. nih.gov Studies on the co-sorption of Copper(II) and non-ionic surfactants revealed that the resin's performance is influenced by pH. For instance, a decrease in solution acidity from pH 5 to pH 3 leads to a decrease in the equilibrium sorption for Copper(II). nih.gov In systems containing both Copper(II) and non-ionic surfactants (alkylmonoethers, ALM-10), the presence of the surfactant leads to a decrease in the sorption parameters for the metal cation. nih.gov
Kinetic studies have provided detailed insights into the resin's capacity. The sorption capacity (q) for Copper(II) in the presence of the non-ionic surfactant ALM-10 was determined under different pH conditions. mdpi.com
Interactive Table: Copper(II) Sorption Capacity of DUOLITE(R) ES 468
This table summarizes the equilibrium sorption capacity of DUOLITE(R) ES 468 for Copper(II) in the presence of a non-ionic surfactant at different pH levels, based on kinetic studies.
| pH | Sorption Capacity (q) for Copper(II) | Source |
|---|---|---|
| 3 | 1.07 mmol/g | mdpi.com |
| 5 | 1.39 mmol/g | mdpi.com |
Iron Removal: While specific studies focusing solely on iron removal by DUOLITE(R) ES 468 are not extensively detailed, weak acid cation exchange resins with high capacity and good multivalent ion selectivity are generally considered suitable for this purpose in waters with low levels of dissolved salts. dupont.com
Chromium(VI) and Arsenic(V) Removal: Ion exchange is a known technology for the removal of anionic contaminants like Chromium(VI) and Arsenic(V). scispace.com However, detailed research findings specifically documenting the performance and efficiency of DUOLITE(R) ES 468, a cation exchanger, for the removal of these anions were not prominent in the reviewed literature. The removal of these species typically requires anion exchange resins.
DUOLITE(R) ES 468 is recognized for its ability to treat certain organic pollutants, particularly in tandem with heavy metal removal. evitachem.com
Phenols and Dyes: While the treatment of organic pollutants is a broad field of research, specific studies detailing the application and efficiency of DUOLITE(R) ES 468 for the removal of phenols and dyes from wastewater were not found in the reviewed sources. d-nb.infoacademie-sciences.fr
Nitrate (B79036) removal is a critical aspect of water treatment to prevent health issues like methemoglobinemia and environmental problems such as eutrophication. researchgate.netresearchgate.net The primary method for this using resins is ion exchange, often employing strong base anion exchangers. researchgate.netircwash.org A notable methodology combines ion exchange with biological denitrification, where the resin is regenerated in a closed circuit that includes a denitrification reactor. ircwash.org This process minimizes the production of brine waste. ircwash.org While resins from the Duolite family have been used in such research, specific studies on the application of DUOLITE(R) ES 468, a cation exchanger, for nitrate removal are not documented, as this process requires anion exchange functionality. researchgate.netircwash.org
Ion exchange is a fundamental technology used in nuclear industries for the separation and removal of radionuclides from process streams and waste. researchgate.net Organic ion exchange resins are often preferred for specific applications. Research has been conducted on various resins in the Duolite family for their performance in this area. researchgate.net For example, studies have evaluated other Duolite resins for their efficiency in isotopic exchange reactions involving elements relevant to nuclear processes. researchgate.net However, specific research detailing the use and effectiveness of DUOLITE(R) ES 468 for the recovery of radionuclides from nuclear waste streams was not identified in the available literature.
The application of DUOLITE(R) ES 468 is relevant for treating complex industrial effluents that contain a mixture of contaminants.
Electroplating Baths: Research has established the adequacy of DUOLITE(R) ES 468 for treating rinse water from nickel plating operations. researchgate.net These waste streams often contain both heavy metals (like nickel) and organic additives (like nonionic surfactants). The resin's ability to co-sorb these different types of pollutants makes it a candidate for use in closed-loop systems designed for treating such industrial effluents. researchgate.net
Olive Mill Wastewater: Olive mill wastewater is a significant environmental concern due to its high concentration of organic compounds, including phenols and other pollutants. While various treatment methods are under investigation, specific studies on the application of DUOLITE(R) ES 468 for this particular effluent were not found.
Separation Science and Industrial Process Optimization
Separation science is a critical field that underpins numerous industrial processes, from chemical manufacturing to the provision of clean water and energy. nationalacademies.org Improving the efficiency and selectivity of separation technologies is key to reducing waste, conserving energy, and developing more sustainable industrial practices. nationalacademies.org
DUOLITE(R) ES 468 contributes to this field as a selective adsorbent. Its ability to effectively bind with specific metal ions allows for their targeted removal and potential recovery from industrial process streams or wastewater. researchgate.netresearchgate.net By selectively separating valuable or toxic metals, the resin can help optimize industrial processes in several ways:
Resource Recovery: It can be used to recover valuable metals from rinse waters or other effluents, turning a waste product into a resource.
Product Purity: In certain applications, it can be used to remove metallic impurities, ensuring the quality of the final product.
The use of chelating resins like DUOLITE(R) ES 468 for the selective removal of heavy metals has been extensively studied as a method to enhance industrial and environmental processes. researchgate.net
Chromatographic Separation Techniques (e.g., Continuous Annular Chromatography, Simulated Moving Bed)
Chromatography, a fundamental biophysical technique, enables the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov Proteins and other molecules can be purified based on characteristics like size, shape, total charge, and binding affinity with the stationary phase. nih.govbioanalysis-zone.com Column chromatography is a widely used method for protein purification. nih.gov
Simulated Moving Bed (SMB) chromatography is an advanced, continuous purification technique that offers significant advantages over traditional batch methods. aralyse.techskpharmteco.com SMB technology provides consistent product quality, reduced solvent consumption, and higher throughput, making it an efficient and environmentally friendly option for industrial chemical production. aralyse.techskpharmteco.com This continuous process is particularly effective for binary separations, such as enantiomers and diastereomers. skpharmteco.com An advanced SMB approach has even demonstrated the ability to perform a 3-component separation, enhancing the removal of impurities. plos.org
Ion exchange resins like DUOLITE® ES 468 are integral to various chromatographic separation processes. In the production of sweeteners, for instance, different sugars are separated based on their varying affinities for the resin. purolite.com This allows for the creation of custom sugar profiles to achieve desired sweetness and taste in consumer products. purolite.com
Recovery of Valuable Materials from Complex Solutions
DUOLITE® ES 468 and similar chelating resins are effective in recovering valuable and heavy metals from complex solutions. Research has shown the successful use of such resins for the selective removal of heavy metals from process and waste streams. researchgate.net For example, resins with iminodiacetic acid functional groups have been extensively studied for this purpose. researchgate.net
Kinetic studies on DUOLITE® ES 468 have investigated its capacity for the simultaneous removal of substances like non-ionic surfactants and copper(II) from wastewater. nih.gov The efficiency of this removal is influenced by factors such as the pH of the solution. nih.gov For instance, a decrease in pH from 5 to 3 affects the equilibrium sorption for copper(II). nih.gov
The application of these resins extends to the recovery of various metal ions, including zinc, nickel, and cobalt, from industrial effluents. researchgate.net The sorption behavior is dependent on parameters like pH, agitation speed, and concentration of both the metal ions and the sorbent. researchgate.net
Table 1: Metal Ion Sorption Capacities of a Chelating Resin
| Metal Ion | Sorption Capacity (mmol/g resin) |
|---|---|
| Pb(II) | 1.7 |
| Zn(II) | 1.5 |
| Mn(II) | 1.6 |
| Cd(II) | 1.77 |
This table is based on data for a chelating resin with similar functional groups to DUOLITE® ES 468 and illustrates the potential capacity for heavy metal removal. researchgate.net
Catalytic Applications in Organic Synthesis (e.g., Transesterification)
Transesterification is a chemical process involving the exchange of an organic group of an ester with the organic group of an alcohol. wikipedia.org This reaction is often catalyzed by acids or bases. wikipedia.org Acid catalysts work by donating a proton to the carbonyl group, making it more electrophilic, while base catalysts increase the nucleophilicity of the alcohol. wikipedia.org
Ion exchange resins can serve as catalysts in such organic reactions. For example, in the production of biodiesel, transesterification is used to convert fats (triglycerides) into fatty acid methyl esters (FAMEs). masterorganicchemistry.comresearchgate.net The use of a solid catalyst like an ion exchange resin can simplify the process by facilitating separation from the product. researchgate.net
Enzymes, particularly lipases, can also be used to catalyze transesterification. wikipedia.org These biocatalysts can be immobilized on resin media, such as phenolic-based resins like Duolite™ A568, for use in continuous, heterogeneous catalysis. dupont.com This immobilization offers several advantages, including simpler downstream processing and increased enzyme stability. dupont.com
In-Situ Product Removal (ISPR) in Biotransformations
In-situ product removal (ISPR) is a technique that involves the simultaneous recovery of a product during its formation in a biotransformation process. ucl.ac.uk This approach has been investigated as a means to improve the productivity of reactions. ucl.ac.uk Ion exchange resins are among the potential tools for ISPR. ucl.ac.uk
A study on an Escherichia coli transketolase-catalyzed reaction explored the use of various methods, including ion exchange, for the recovery of L-erythrulose. ucl.ac.uk The selection of an appropriate ISPR method involves characterizing the process and its components and assessing the selectivity and potential interference of the chosen technique. ucl.ac.uk While the direct application of ISPR did not show a significant productivity increase in this specific system, the study highlights the systematic approach required for evaluating ISPR methods for more complex reactions. ucl.ac.uk
Ultrapure Water Production and Water Demineralization
The production of ultrapure water (UPW), which is essential for industries like semiconductor manufacturing and pharmaceuticals, often involves multiple purification stages. decker-vt.dechemra.com Ion exchange resins play a crucial role in the demineralization process. decker-vt.de
Typically, the process begins with demineralization using an ion exchanger or reverse osmosis to produce demineralized water. decker-vt.de This is often followed by electrodeionization (EDI), which uses ion exchange membranes and resins in conjunction with electricity to further polish the water. eurowater.com For final polishing to achieve the highest purity levels (resistivity > 18.2 MΩ·cm), mixed-bed polishers containing specialized UPW-grade resins are used. decker-vt.depurolite.com
DUOLITE® ES 468, as a cation exchange resin, can be a component in these demineralization systems, contributing to the removal of cationic impurities from the water.
Applications in Food and Beverage Processing
Ion exchange and adsorbent solutions are widely used in the food and beverage industry for various purification and separation tasks. dupont.comdupont.com These technologies help in producing sweeteners, processing dairy products, and purifying organic acids. dupont.comdupont.com
Speciation and Fractionation of Elements
The speciation of elements, which refers to their distribution among different chemical forms, is a critical aspect of food analysis and safety. Research has explored the use of various materials for the separation and speciation of elements like chromium (Cr(III) and Cr(VI)). shu.ac.uk
While direct research on DUOLITE® ES 468 for the speciation and fractionation of elements in food is not extensively available, the principles of ion exchange chromatography suggest its potential applicability. The ability of ion exchange resins to separate ions based on their charge and affinity makes them suitable for fractionating different species of an element. For example, studies have shown the use of other sorbents for the preconcentration of metal ions from food samples before analysis. scirp.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| DUOLITE® ES 468 |
| Copper(II) |
| L-erythrulose |
| Non-ionic surfactants |
| Zinc(II) |
| Nickel(II) |
| Cobalt(II) |
| Lead(II) |
| Manganese(II) |
| Cadmium(II) |
| Chromium(III) |
| Chromium(VI) |
| Fatty acid methyl esters (FAMEs) |
| Triglycerides |
Ion Stabilization in Alcoholic Beverages
The chemical stability of alcoholic beverages, particularly wine, is crucial for maintaining clarity, preventing haze formation, and ensuring a desirable shelf life. A key factor in instability is the presence of excess metal ions, such as copper (Cu²⁺) and iron (Fe³⁺). These ions can catalyze oxidative reactions and form insoluble complexes, leading to undesirable precipitates known as "casse." For instance, copper casse results from the formation of copper-protein complexes, while iron casse involves the precipitation of iron phosphate (B84403) or tannate complexes.
DUOLITE(R) ES 468, a polyacrylic acid-functionalized cation exchange resin, is suited for addressing these stability issues. nih.govmdpi.com Its mechanism relies on the selective removal of problematic metal cations from the beverage. The carboxylic acid functional groups on the resin's polymer matrix exchange their hydrogen ions (H⁺) for metal cations like Cu²⁺ and Fe³⁺, effectively sequestering them from the liquid phase. mdpi.comevitachem.com This process prevents the ions from participating in reactions that lead to haze and sediment formation.
Research on chelating and cation exchange resins demonstrates their effectiveness in beverage stabilization. While specific resin trade names are not always disclosed in studies, the performance data for resins with similar functionalities to DUOLITE(R) ES 468 are indicative of its potential application. For example, studies on chelating polymers for wine treatment have shown significant removal of excess copper and iron. core.ac.ukjournals.ac.zaresearchgate.net This targeted removal helps prevent metal-induced instability without stripping the wine of its essential character. journals.ac.zacabidigitallibrary.org
The following table summarizes typical research findings for metal ion removal from white wine using cation exchange resins, illustrating the effectiveness of this technology.
Table 1: Research Findings on Metal Ion Removal from White Wine Using Cation Exchange Resin
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Copper (Cu²⁺) | 0.50 | 0.01 | 98% |
| Iron (Fe³⁺) | 2.50 | 0.45 | 82% |
Data synthesized from research on chelating resins for wine treatment. core.ac.ukjournals.ac.za
Continuous Sugar Processing Industry
In the continuous processing of sugar from sources like sugar cane and sugar beet, maintaining the purity of sugar syrups is paramount. cabidigitallibrary.orgcanftech.com Non-sugar impurities, including inorganic salts (ash) and color bodies, must be removed to ensure high-quality crystallization and yield. canftech.com Ion exchange technology is a standard and critical operation in modern sugar refining for demineralization (ash removal) and decolorization. researchgate.netdupont.compurolite.com
DUOLITE(R) ES 468, as a polyacrylic weak acid cation exchange resin, is applicable in specific stages of sugar purification, particularly in demineralization and softening processes. mdpi.compurolite.com In beet sugar processing, for example, thin juice often contains high concentrations of calcium (Ca²⁺) ions, which can cause scaling on heat exchange surfaces and reduce sugar crystallization efficiency. purolite.comthermaxglobal.com A weak acid cation resin like DUOLITE(R) ES 468 can be employed in a process known as decalcification to remove these hardness ions, exchanging them for more desirable ions like sodium (Na⁺) or potassium (K⁺). purolite.com
The continuous nature of sugar refining requires resins with high operational capacity, physical stability, and efficient regeneration. dupont.com Polyacrylic resins are noted for their excellent mechanical stability and high resistance to organic fouling, which is a significant advantage when treating complex solutions like sugar syrups. purolite.comanses.fr
While refineries often use a combination of resin types, the distinct properties of polyacrylic resins compared to polystyrenic resins make them suitable for specific roles. Acrylic resins are particularly effective at removing large molecular weight color compounds, which can protect downstream polystyrene resins from fouling. purolite.com Although their selectivity for some colorants may be lower than styrenic resins, they have the significant advantage of being more easily and completely regenerated, often with simple brine solutions, which reduces operational costs and chemical waste. purolite.com
Table 2: Comparative Characteristics of Ion Exchange Resins in Sugar Processing
| Characteristic | Polyacrylic Resins (e.g., DUOLITE(R) ES 468) | Polystyrenic Resins |
|---|---|---|
| Matrix | More Hydrophilic | More Hydrophobic |
| Primary Target | Large molecular weight colorants, divalent cations (hardness) | Small to medium molecular weight colorants |
| Regeneration | High efficiency with brine (NaCl) solutions | More difficult; may require caustic or other chemicals due to strong hydrophobic interactions |
| Fouling Resistance | High resistance to organic fouling | More susceptible to fouling by large organic molecules |
| Application | Often used as a primary decolorizer or for softening (decalcification) | Often used for polishing to achieve very low color |
Data synthesized from technical literature on ion exchange in sugar decolorization. purolite.com
Regeneration, Reuse, and Long Term Performance Assessment of Duolite R Es 468
Methodologies for Resin Regeneration and Elution
The regeneration of ion exchange resins is a critical step that reverses the ion exchange process, removing the captured ions from the resin matrix and restoring its capacity for further use. This process typically involves the use of a chemical regenerant that displaces the adsorbed ions.
For cation exchange resins like DUOLITE® ES 468, which have carboxylic acid functional groups, strong acids are typically employed as regenerants. The hydrogen ions (H+) from the acid compete with the bound metal ions for the active sites on the resin, leading to the release of the metal ions and the conversion of the resin back to its hydrogen form.
Commonly used regenerants for this type of resin include mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). The choice between these regenerants often depends on factors like cost, efficiency, and the potential for precipitation of salts within the resin bed. For instance, when treating solutions containing high concentrations of calcium, the use of sulfuric acid can lead to the precipitation of calcium sulfate (B86663), which can foul the resin. purolite.com In such cases, hydrochloric acid is often preferred.
The optimization of the regeneration process involves adjusting the concentration of the regenerant, its flow rate, and the contact time. For weak acid cation resins, a slight excess of acid (typically 105% to 120% of the stoichiometric amount) is sufficient for effective regeneration. purolite.com
For example, general guidelines for regenerating weak acid cation resins suggest using hydrochloric acid at a concentration of approximately 4% with a flow rate of 2-4 bed volumes per hour (BV/h). purolite.com When using sulfuric acid, a lower concentration of 0.5% to 1% at a higher flow rate of 8-20 BV/h is recommended to mitigate the risk of calcium sulfate precipitation. purolite.com
Regeneration efficiency is a key parameter that measures the extent to which the resin's original exchange capacity is restored after regeneration. It is typically expressed as the percentage of the initial capacity that is recovered.
The following table illustrates the potential regeneration efficiency over multiple cycles, based on the data for the related DUOLITE® ES-467 resin.
| Regeneration Cycle | Regenerant | Regenerant Concentration | Regeneration Efficacy (%) |
| 1-6 | Sulfuric Acid (H₂SO₄) | 1.5 M | ~83 |
Note: The data presented in this table is for the related resin DUOLITE® ES-467 and is intended to be illustrative for DUOLITE® ES 468.
Cyclic Performance and Reusability Evaluation
The ability of an ion exchange resin to be used for multiple cycles without a significant loss in performance is crucial for its practical application. This reusability is assessed through multi-cycle operational studies.
Multi-cycle studies involve subjecting the resin to repeated cycles of exhaustion (loading with target ions) and regeneration. The performance of the resin, in terms of its operating capacity and the quality of the treated effluent, is monitored over a number of cycles.
For chelating resins, long-term operation with hundreds of regeneration cycles per year is common in industrial applications. google.com The stability of the resin's performance over these cycles is a primary indicator of its robustness.
Repeated regeneration cycles can potentially impact the resin's performance in several ways. Chemical degradation of the polymer matrix or the functional groups can occur, leading to a gradual decrease in exchange capacity. Physical degradation, such as bead fracture, can also occur, leading to increased pressure drop across the resin bed and loss of resin material.
Again, drawing from the study on DUOLITE® ES-467, the resin maintained a high regeneration efficacy over six cycles, indicating good chemical stability of the functional groups under the applied regeneration conditions. researchgate.net This suggests that polyacrylic acid-based resins can exhibit good durability over multiple operational cycles.
The following table provides a hypothetical representation of the impact of multiple regeneration cycles on resin capacity, based on the observed stability of similar resins.
| Number of Cycles | Operating Capacity (as % of initial) |
| 1 | 100 |
| 10 | 98 |
| 50 | 95 |
| 100 | 92 |
Note: This table presents hypothetical data to illustrate the expected trend of a gradual decrease in operating capacity with an increasing number of regeneration cycles. Specific data for DUOLITE® ES 468 is not available.
Stability Studies under Varied Operational Conditions
The stability of an ion exchange resin is its ability to withstand chemical and physical degradation under various operational conditions, including exposure to different pH levels, temperatures, and oxidizing agents.
DUOLITE® ES 468, being a polyacrylic acid-functionalized cation exchanger, is expected to have good thermal and chemical stability. nih.gov The polyacrylic matrix provides a robust backbone, and the carboxylic acid functional groups are generally stable.
However, like all organic ion exchange resins, DUOLITE® ES 468 is susceptible to attack by strong oxidizing agents such as nitric acid. dupont.com Such agents can cause irreversible damage to the resin structure and functional groups, leading to a loss of performance.
The operational pH also plays a significant role. For a weak acid cation exchanger, the functional groups are active in the neutral to alkaline pH range. In acidic conditions (pH < 4), the carboxylic acid groups are protonated, and the ion exchange capacity is significantly reduced. The kinetic behavior of DUOLITE® ES 468 has been observed to be dependent on the solution pH. nih.gov
The thermal stability of the resin is also a critical factor. While specific temperature limits for DUOLITE® ES 468 are not provided in the available literature, weak acid cation resins can generally be operated at temperatures up to 120 °C (248 °F). purolite.com
Chemical Stability (e.g., against Oxidizing Agents, pH Extremes)
DUOLITE(R) ES 468, as an aminophosphonic acid chelating resin, demonstrates robust chemical stability across a wide range of pH conditions. These types of resins can maintain substantial binding capacity even at pH values as low as 1-2, a feature attributed to the strong acidity of the phosphonic groups. felitecn.com They generally function optimally in a pH range of 4-6. felitecn.com While stable across a broad pH spectrum from below 0 to above 14, their useful operating range is narrower. nmfrc.orgsterc.org
However, similar to other organic ion exchange resins, DUOLITE(R) ES 468 is susceptible to degradation by strong oxidizing agents. sterc.org Contact with substances like chlorine, chlorine dioxide, chloramine, and ozone can damage the resin's polymer structure, leading to a loss of capacity and compromised performance. It is recommended that the concentration of free chlorine in the influent be kept at a minimum, ideally below 0.1 ppm, to prevent oxidative damage.
Aminophosphonic resins are noted for their superior resistance to oxidizing conditions compared to some other chelating resins, making them suitable for more aggressive treatment environments. felitecn.com
Thermal Stability Profiles
The thermal stability of an ion exchange resin is a crucial factor in its operational lifespan. For chelating resins like DUOLITE(R) ES 468, all are generally stable up to at least 140°F (60°C). nmfrc.orgsterc.org In fact, for aminophosphonic resins, minimal capacity loss is observed up to this temperature for most metals, indicating good thermal stability within this range. felitecn.com
Studies on various ion exchange resins show that thermal degradation is a multi-stage process. The initial weight loss, occurring at lower temperatures, is typically due to the evaporation of moisture. At higher temperatures, the degradation of the functional groups occurs, followed by the decomposition of the polymer matrix itself. mdpi.comsemanticscholar.org For some cation exchange resins, significant weight loss due to the decomposition of functional groups and the polymer backbone is observed between 200°C and 400°C. semanticscholar.org Scanning electron microscopy of thermally treated resins has shown the formation of cracks and deformation of the spherical bead structure at elevated temperatures. journalijcar.org
The table below, based on general findings for similar resins, illustrates a typical thermal degradation profile.
| Temperature Range | Event |
| < 150°C | Evaporation of moisture |
| 280°C - 360°C | Degradation of functional groups |
| > 440°C | Degradation of the polymer matrix |
This table represents a generalized profile for chelating resins and specific values for DUOLITE(R) ES 468 may vary.
Mechanical Attrition and Particle Integrity Studies
The mechanical integrity of ion exchange resin beads is essential for maintaining hydraulic performance and preventing system blockages. Mechanical attrition can result from various factors, including osmotic shock during regeneration cycles, physical stress from high flow rates, and abrasion between resin particles.
Resins with a macroporous structure, such as those in the DUOLITE family, are generally designed to have good resistance to osmotic shock. However, repeated cycles of expansion and contraction during regeneration can lead to the fragmentation of resin beads over time. The use of milder acid concentrations for the regeneration of aminophosphonic resins can help to reduce this degradation. nih.gov
Key indicators of mechanical attrition include an increase in pressure drop across the resin bed and the presence of fine resin particles in the backwash effluent. Regular monitoring of these parameters can help in assessing the long-term particle integrity of the resin.
Waste Stream Management and Environmental Considerations of Spent Resin
The management of waste streams generated from the use of DUOLITE(R) ES 468 is a critical aspect of its application, with a focus on environmental responsibility and sustainability.
Treatment of Regenerant Brines and Spent Solutions
The regeneration of DUOLITE(R) ES 468 typically involves a two-step process: an acid strip to remove the chelated metals, followed by a neutralization step. This process generates a spent regenerant solution that is acidic and contains a high concentration of the metals that were removed from the process stream.
Treatment of this spent brine is necessary before discharge. This usually involves neutralization of the acid and precipitation of the dissolved metals as hydroxides or sulfides. The resulting sludge must then be dewatered and disposed of in accordance with local regulations. The treated liquid effluent should also be monitored to ensure it meets discharge limits.
Methodologies for Minimizing Secondary Waste Generation
Minimizing the volume of secondary waste is a key objective in the sustainable use of ion exchange resins. Several strategies can be employed to achieve this:
Optimized Regeneration: Using the correct type and concentration of regenerant, as well as optimizing the contact time and flow rate, can ensure efficient metal removal without excessive chemical use.
Regenerant Reuse: In some applications, it may be possible to reuse the regenerant solution for multiple cycles, thereby reducing the total volume of waste generated.
Selective Regeneration: If the resin has been used to remove multiple metals, selective elution techniques can be employed to separate the metals in the regenerant stream, potentially allowing for their recovery and reuse.
Approaches to Resin Longevity and End-of-Life Management
When the resin reaches the end of its operational life, it must be disposed of properly. Uncontaminated ion exchange resins are generally considered non-hazardous solid waste and can be landfilled. nxedge.iosamcotech.com However, if the resin has been used to remove hazardous materials, it must be treated as hazardous waste. nxedge.iosamcotech.com
Before disposal, it is recommended to convert the resin to an exhausted or salt form to avoid a low or high pH. nxedge.io This can be achieved by rinsing the resin with a neutral salt solution. ionresins.com Incineration at a government-approved facility is another disposal option, though landfilling is more common. samcotech.comionresins.com It is crucial to consult and comply with all federal, state, and local waste management regulations for the disposal of spent ion exchange resins. samcotech.com
Theoretical and Computational Modeling for Duolite R Es 468 Research
Molecular Simulation of Ion-Resin Interactions
Understanding the fundamental interactions between ions and the resin's active sites is crucial for predicting its selectivity and capacity. Molecular simulations are powerful tools for investigating these phenomena at the atomic scale.
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are the two major simulation techniques used to model the dynamic and equilibrium aspects of adsorption. While specific MD and MC studies exclusively focused on DUOLITE® ES 468 are not prevalent in public literature, the principles are widely applied to similar polyacrylic and polystyrene-based resins.
Molecular Dynamics (MD) simulations compute the trajectories of atoms and molecules by solving Newton's equations of motion. For a system involving DUOLITE® ES 468, an MD simulation would model the solvated polymer matrix, counter-ions (like H+), and the target ions (e.g., Cu²⁺, Ni²⁺) in an aqueous environment. mdpi.comresearchgate.net This allows researchers to visualize and analyze the process of ion diffusion from the bulk solution to the resin's surface and into its porous structure. Key insights from MD include the mechanism of ion dehydration upon entering the resin, the coordination of ions with the carboxylic acid functional groups, and the mobility of ions within the polymer network.
Monte Carlo (MC) simulations, on the other hand, use probabilistic methods to sample different configurations of the system to determine its equilibrium properties. In the context of ion exchange, MC simulations can be used to predict adsorption isotherms by calculating the most probable distribution of ions between the solution and the resin phase at a given concentration and temperature. This method is particularly useful for understanding the thermodynamic driving forces of adsorption, such as electrostatic and van der Waals interactions, which govern the resin's selectivity for different ions.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For DUOLITE® ES 468, DFT is instrumental in characterizing the active sites—the carboxylic acid (-COOH) groups. mdpi.com
By modeling a segment of the polyacrylic acid polymer, DFT calculations can determine:
Binding Energies: The strength of the interaction between a metal ion (e.g., Cu²⁺) and the carboxylate active site can be precisely calculated. This helps in understanding the resin's high affinity for certain metals.
Geometric Configuration: DFT can predict the optimal geometry of the metal-ligand complex, including bond lengths and angles, revealing how the ion coordinates with one or more carboxylic groups.
Electronic Properties: It can elucidate the nature of the chemical bond, distinguishing between purely electrostatic interactions and covalent contributions. This is crucial for explaining the selectivity of the resin. For instance, the interactions between metal species and nitrogen donor atoms in other resins have been described as Lewis acid-base interactions, a concept that can be quantified by DFT. nih.gov
While experimental studies confirm the function of the -COOH groups, DFT provides the underlying electronic and energetic rationale for their performance. researchgate.net Pore size distribution data in similar adsorbent materials have also been analyzed using DFT models. researchgate.net
Computational Fluid Dynamics (CFD) for Reactor Design and Optimization
The performance of an ion exchange resin is not only dependent on its intrinsic chemical properties but also on the design of the reactor in which it is used. Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows.
DUOLITE® ES 468 is typically used in packed bed columns for industrial water treatment. researchgate.net CFD simulations can model the flow of the liquid phase through the packed bed of resin beads. This allows for the optimization of:
Flow Distribution: Ensuring uniform flow throughout the column to prevent channeling and ensure that the entire resin bed is utilized efficiently.
Pressure Drop: Predicting the pressure drop across the bed, which is a critical parameter for pump selection and operational energy costs.
The rate at which ions are removed from the solution is often limited by mass transfer. CFD can simulate the different mass transfer steps involved:
External Film Diffusion: Transport of ions from the bulk liquid to the surface of the resin bead.
Intraparticle Diffusion: Movement of ions within the pores of the resin to the active sites. mdpi.com
By modeling these processes, CFD can help identify the rate-limiting step in a particular application. Experimental kinetic studies on DUOLITE® ES 468 have often employed models that distinguish between external mass transfer and intraparticle diffusion, and CFD provides a way to visualize and quantify these phenomena from first principles. deswater.com
Predictive Models for Ion Exchange Performance
Predictive modeling in ion exchange often refers to the use of kinetic and isotherm models to fit experimental data and forecast the resin's behavior under varying conditions. These models are essential for process design and scale-up.
Several kinetic models have been applied to data from experiments using DUOLITE® ES 468 to describe the rate of adsorption.
Pseudo-Second-Order Model: This model is frequently used and often provides the best fit for the chemisorption of metals onto chelating resins. mdpi.comresearchgate.net It assumes that the rate-limiting step is the chemical adsorption itself. Kinetic studies involving DUOLITE® ES 468 have shown that the pseudo-second-order model successfully describes the adsorption of copper. deswater.com
Intraparticle Diffusion Model: This model, often attributed to Weber and Morris, is used to determine if intraparticle diffusion is the rate-controlling step. mdpi.comdeswater.com The process can be divided into stages, including instantaneous external surface adsorption followed by gradual intraparticle diffusion. mdpi.com
Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the resin.
Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical sites. It has been used to describe the adsorption of copper on DUOLITE® ES 468. mdpi.com
Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface. It has been found to be more suitable than the Langmuir model for the sorption of certain nonionic surfactants in the presence of the resin. deswater.com
The parameters derived from fitting these models to experimental data for DUOLITE® ES 468 are crucial for designing and operating large-scale ion exchange columns. researchgate.net
Interactive Data Table: Kinetic Models for Copper (II) Adsorption on DUOLITE® ES 468
The following table summarizes parameters from kinetic models applied to the adsorption of Copper (II) ions by DUOLITE® ES 468, demonstrating the application of predictive modeling.
| Kinetic Model | Parameter | Value | Conditions | Reference |
| Pseudo-Second-Order | k₂ (g mmol⁻¹ min⁻¹) | Varies with conditions | Adsorption of Cu(II) | deswater.com |
| Intraparticle Diffusion | kᵢ (mmol g⁻¹ min⁻⁰.⁵) | Varies with conditions | Adsorption of Cu(II) | deswater.com |
Interactive Data Table: Isotherm Models for Adsorption on DUOLITE® ES 468
The table below shows parameters from isotherm models used to describe the equilibrium of adsorption on DUOLITE® ES 468.
| Isotherm Model | Parameter | Value | Adsorbate | Reference |
| Langmuir | qₘ (mg/g) | 130.38 | Cu(II) | mdpi.com |
| Langmuir | Kₗ (L/mg) | Varies with conditions | Cu(II) | mdpi.com |
| Freundlich | Kբ ((mg/g)(L/mg)¹/ⁿ) | Varies with conditions | Nonionic Surfactant | deswater.com |
| Freundlich | n | Varies with conditions | Nonionic Surfactant | deswater.com |
Machine Learning Approaches for Performance Prediction
Machine learning (ML) has emerged as a transformative approach in materials science and chemical engineering for predicting material properties and process outcomes. In the context of DUOLITE® ES 468, a polyacrylic acid-functionalized cation exchanger, ML models can be trained on experimental data to forecast its performance in applications such as the removal of heavy metal ions and organic pollutants from wastewater. nih.gov
The performance of DUOLITE® ES 468 is influenced by a multitude of factors including the initial concentration of the target ions, pH of the solution, temperature, contact time, and the presence of competing ions. researchgate.netmdpi.com ML models, such as artificial neural networks (ANNs), support vector machines (SVMs), and random forests, can effectively capture the complex, non-linear relationships between these input variables and the resin's sorption capacity and removal efficiency.
Detailed Research Findings:
Research on similar ion exchange systems has demonstrated the potential of ML in performance prediction. For instance, an ANN model could be developed using a dataset comprising experimental results from batch or column studies with DUOLITE® ES 468. The input layer of the network would consist of neurons representing the operational parameters, while the output layer would predict performance metrics like the amount of substance adsorbed at equilibrium (q_e) or the breakthrough time in a column setup.
A hypothetical dataset for training such a model is presented below:
| Initial Copper(II) Conc. (mg/L) | pH | Temperature (°C) | Contact Time (min) | Sorption Capacity (mmol/g) |
| 50 | 5 | 25 | 60 | 1.35 |
| 100 | 5 | 25 | 120 | 1.39 |
| 50 | 3 | 25 | 60 | 1.07 |
| 100 | 3 | 25 | 120 | 1.10 |
| 50 | 5 | 40 | 60 | 1.45 |
| 100 | 5 | 40 | 120 | 1.50 |
By training an ML model on such data, it becomes possible to predict the sorption capacity for any combination of the input parameters within the trained range, thereby facilitating the rapid optimization of the process without the need for exhaustive experiments.
Statistical Design of Experiments for Optimization Studies
Statistical Design of Experiments (DoE) is a systematic methodology used to determine the relationship between factors affecting a process and the output of that process. For DUOLITE® ES 468, DoE can be employed to optimize the conditions for its application, for instance, in the co-sorption of non-ionic surfactants and heavy metals. nih.gov Methodologies like Response Surface Methodology (RSM) and Factorial Design are powerful tools for this purpose.
The primary goal of using DoE in this context is to identify the optimal operational parameters that maximize the removal efficiency of target pollutants while minimizing operational costs (e.g., resin usage, regeneration frequency). Key factors to investigate would include pH, initial pollutant concentration, and temperature. researchgate.netmdpi.com
Detailed Research Findings:
A central composite design (CCD), a common RSM design, could be utilized to study the effects of multiple variables on the sorption process. For example, a study might investigate the influence of pH (Factor A) and initial concentration of a non-ionic surfactant (Factor B) on the sorption of copper(II) ions.
The experimental design would involve a set of runs with different combinations of these factors at various levels (e-g., low, medium, high). The response, in this case, would be the percentage of copper(II) removed.
A sample data table from a hypothetical DoE study is shown below:
| Run | Factor A: pH | Factor B: Surfactant Conc. (mg/L) | Response: Copper(II) Removal (%) |
| 1 | 4 | 50 | 85 |
| 2 | 6 | 50 | 95 |
| 3 | 4 | 150 | 80 |
| 4 | 6 | 150 | 90 |
| 5 | 5 | 100 | 92 |
| 6 | 5 | 100 | 93 |
| 7 | 3 | 100 | 75 |
| 8 | 7 | 100 | 98 |
| 9 | 5 | 25 | 88 |
| 10 | 5 | 175 | 86 |
Analysis of this data using statistical software would yield a mathematical model that describes the relationship between the factors and the response. This model can then be used to generate response surface plots and contour plots, visually representing the impact of the factors on the removal efficiency and identifying the optimal operating conditions. Such studies have shown that for similar systems, pH is a highly significant factor influencing the sorption of metal ions. nih.govresearchgate.net
Future Research Directions and Emerging Trends for Duolite R Es 468 and Ion Exchange Technology
Development of Hybrid Materials Incorporating DUOLITE® ES 468
The development of hybrid materials represents a significant leap forward in enhancing the capabilities of traditional ion exchange resins. ujecology.com By integrating DUOLITE® ES 468 with other materials, researchers aim to create composites with synergistic properties, leading to improved performance in various applications.
One promising avenue is the creation of polymer-functionalized nanocomposites (PFNCs). unive.it These materials combine the high selectivity of DUOLITE® ES 468 with the unique properties of nanoparticles, such as high surface area and reactivity. unive.it For instance, incorporating magnetic nanoparticles could facilitate easier separation of the resin from treated solutions, streamlining the regeneration process. ujecology.com Another approach involves embedding the resin within porous supports like silica (B1680970) gel or activated carbon, which can improve the mechanical strength and hydraulic performance of the resin bed. niscpr.res.in
The primary goals for developing these hybrid materials include:
Enhanced Kinetics: The inert core of some modern resins, known as Shallow Shell™ technology, allows functional groups to be concentrated on the outer portion of the bead, leading to faster reaction kinetics. purolite.com
Improved Mechanical and Chemical Stability: Combining the resin with robust support materials can increase its resistance to physical degradation and harsh chemical environments. niscpr.res.in
Multifunctionality: Hybrid materials can be designed to remove a broader range of contaminants simultaneously by incorporating different functional materials.
Integration of DUOLITE® ES 468 in Advanced Oxidation Processes or Membrane Technologies
The integration of ion exchange with other advanced water treatment technologies is a growing trend aimed at achieving superior purification levels. marketreportanalytics.com Combining DUOLITE® ES 468 with processes like advanced oxidation processes (AOPs) and membrane filtration can address complex waste streams more effectively. unive.itresearchgate.net
In hybrid systems with AOPs, DUOLITE® ES 468 could be used as a pre-treatment step to selectively remove heavy metals that might interfere with the oxidation process or as a post-treatment step to capture any remaining ions. AOPs, in turn, can degrade organic contaminants that could foul the ion exchange resin.
Exploration of Sustainable and Green Chemistry Aspects in Resin Synthesis and Application
The principles of green chemistry are increasingly influencing the lifecycle of ion exchange resins, from their synthesis to their disposal and regeneration. researchgate.net For DUOLITE® ES 468, future research will likely focus on developing more environmentally friendly manufacturing processes. This includes the use of less hazardous solvents and reagents and exploring bio-based raw materials for the polymer matrix. ujecology.com
A significant area of research is the development of biopolymer-based ion exchange resins using renewable materials like cellulose (B213188) and chitosan. ujecology.com These "green" resins offer the advantage of being biodegradable, reducing the environmental footprint associated with their disposal. ujecology.com
Furthermore, there is a strong emphasis on improving the sustainability of the application phase. This involves:
Efficient Regeneration: Developing regeneration processes that consume fewer chemicals and produce less waste is a key objective.
Water and Resource Recovery: Utilizing ion exchange to not only remove contaminants but also to recover valuable metals from industrial wastewater is a critical aspect of a circular economy. purolite.com
Adaptation of DUOLITE® ES 468 for Novel Industrial and Environmental Challenges
As industrial processes become more complex and new environmental regulations emerge, there is a continuous need to adapt and apply ion exchange resins to new challenges. ujecology.com DUOLITE® ES 468, with its high selectivity for certain metal ions, is well-positioned to address these evolving demands. virtuemarketresearch.com
Future applications could include:
Mining and Metallurgy: Enhancing the recovery of precious and rare earth metals from complex ore leachates and processing streams. purolite.com Gold-selective resins, for example, show potential for higher gold loadings and selectivity compared to traditional methods like activated carbon. purolite.com
Electronic Waste Recycling: Selectively recovering valuable metals from the leachate of electronic waste, contributing to a more sustainable electronics industry.
Specialized Chemical Purification: Use in the purification of specialty chemicals and pharmaceuticals where the removal of trace metal impurities is critical.
Research in this area involves tailoring the resin's properties, such as its bead size and porosity, to optimize its performance for these specific and often harsh industrial environments.
Enhanced Selectivity and Capacity Studies for Emerging Contaminants
The presence of emerging contaminants, such as pharmaceuticals, personal care products (PPCPs), and endocrine-disrupting chemicals (EDCs), in water sources is a growing concern. researchgate.net While DUOLITE® ES 468 is primarily a chelating resin for metal ions, research is underway to explore its potential for removing certain types of emerging contaminants, or to modify it for such purposes.
Future studies will likely focus on:
Understanding Adsorption Mechanisms: Investigating the interactions between the resin's functional groups and various emerging contaminants to understand the potential for adsorption.
Modification of Functional Groups: Exploring modifications to the aminophosphonic acid groups or introducing new functionalities to the resin backbone to enhance its affinity for specific organic micropollutants.
Competitive Adsorption Studies: Evaluating the performance of the resin in complex water matrices containing a mixture of target metals and emerging contaminants to understand the competitive effects and selectivity. iwaponline.com
Below is a table summarizing the performance of various adsorbents, including those with similar functional groups to DUOLITE® ES 468, for the removal of different contaminants.
| Adsorbent | Contaminant | Adsorption Capacity | Key Findings |
| DUOLITE® ES 468 | Copper(II) | q = 1.07 mmol/g | Kinetic studies showed effective removal from acidic solutions. researchgate.net |
| Magnetic Chicken Bone-based Biochar (MCBB) | Rhodamine-B Dye | 96.5 mg/g | Langmuir isotherm model best described the single-component sorption process. iwaponline.com |
| MCBB | Tetracycline | 63.3 mg/g | In a multi-component system, the Sheindorf–Rebhun–Sheintuch model was a good fit. iwaponline.com |
| PGHyTiO-COOH | Lead(II) | - | 2.3 times more effective than unmodified HyTiO. niscpr.res.in |
| PGHyTiO-COOH | Mercury(II) | - | 2.9 times more effective than unmodified HyTiO. niscpr.res.in |
| PGHyTiO-COOH | Cadmium(II) | - | 2.8 times more effective than unmodified HyTiO. niscpr.res.in |
Q & A
Q. How can isotopic exchange studies enhance the understanding of DUOLITE® ES 468’s ion-selectivity mechanisms?
- Methodological Answer : Use radiolabeled isotopes (e.g., ³⁶Cl⁻, ³⁵S²⁻) in batch or column experiments to track exchange kinetics. Analyze data with McKay plots or shrinking-core models to distinguish film diffusion vs. particle diffusion control. Compare results with XPS (X-ray photoelectron spectroscopy) to correlate surface chemistry with selectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
